1-Chloro-2-fluoro-4-(trichloromethoxy)benzene

Description

Structural Elucidation of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene

Molecular Configuration Analysis

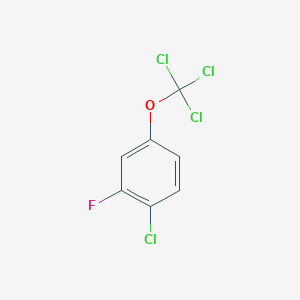

The molecular structure of this compound can be predicted based on the documented structural characteristics of related compounds found in the search results. The compound features a benzene ring substituted with three distinct functional groups: a chlorine atom at position 1, a fluorine atom at position 2, and a trichloromethoxy group at position 4.

Analysis of similar compounds in the search results reveals that the trichloromethyl group exhibits specific geometric constraints. For 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, the molecular formula is C7H3Cl4F with a molecular weight of 247.9 grams per mole. The trichloromethoxy variant would have a molecular formula of C7H3Cl4FO, incorporating an additional oxygen atom that bridges the trichloromethyl group to the benzene ring.

The spatial arrangement of substituents creates significant steric interactions. In related compounds such as 1-Fluoro-2-(trichloromethyl)benzene, the three-dimensional structure shows the trichloromethyl group oriented away from the aromatic plane to minimize steric hindrance. The presence of both chlorine and fluorine substituents on adjacent positions introduces additional conformational constraints due to their different van der Waals radii and electronic effects.

Electronic structure analysis based on similar compounds indicates that the electron-withdrawing nature of all three substituents significantly affects the aromatic system. The fluoro substituent exhibits strong electronegativity, while the chloro and trichloromethoxy groups contribute to overall electron deficiency in the aromatic ring.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of this compound would be expected to show characteristic patterns based on related compounds documented in the search results. For 1,4-bis(trichloromethyl)benzene, the proton Nuclear Magnetic Resonance spectrum in deuterated chloroform shows a single peak at 7.997 parts per million, corresponding to the equivalent aromatic protons.

The target compound would display three distinct aromatic proton signals due to the asymmetric substitution pattern. The proton at position 3 would appear as a doublet due to coupling with the fluorine at position 2, with a coupling constant typically ranging from 7-10 Hertz based on fluorine-proton coupling patterns observed in similar systems. The protons at positions 5 and 6 would show characteristic multipicity patterns influenced by the electron-withdrawing effects of all three substituents.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide definitive identification of the fluorine environment. Related compounds show fluorine signals in the range of -62 to -65 parts per million when attached to electron-deficient aromatic systems. The specific chemical shift would be influenced by the combined electronic effects of the chloro and trichloromethoxy substituents.

Carbon-13 Nuclear Magnetic Resonance analysis would reveal the aromatic carbon framework and the characteristic trichloromethyl carbon signal. In related trichloromethyl compounds, this carbon typically appears around 77-80 parts per million as a distinctive signal due to the unique electronic environment created by the three chlorine atoms.

Infrared Spectroscopy

Infrared spectroscopic analysis would provide crucial functional group identification based on characteristic absorption frequencies documented for related compounds. The aromatic carbon-carbon stretching vibrations would appear in the 1600 and 1500-1430 wavenumber range, consistent with substituted benzene rings.

The trichloromethoxy group would introduce unique spectroscopic features. The carbon-oxygen stretching frequency would be expected in the 1200-1300 wavenumber region, shifted from typical ether absorptions due to the electron-withdrawing effect of the three chlorine atoms. The carbon-chlorine stretching vibrations would appear in the 600-800 wavenumber range as multiple bands corresponding to the three equivalent carbon-chlorine bonds.

Aromatic carbon-hydrogen stretching would manifest in the 3020-3080 wavenumber region, while the carbon-fluorine bond would contribute characteristic absorptions in the 1000-1350 wavenumber range. The overall spectrum would be complex due to the multiple halogen substituents and their combined vibrational effects.

| Functional Group | Frequency Range (wavenumber) | Intensity | Assignment |

|---|---|---|---|

| Aromatic Carbon-Hydrogen | 3020-3080 | Medium | Stretching vibration |

| Aromatic Carbon-Carbon | 1600, 1500-1430 | Strong | Ring stretching |

| Carbon-Oxygen | 1200-1300 | Strong | Trichloromethoxy stretching |

| Carbon-Chlorine | 600-800 | Variable | Multiple chlorine stretching |

| Carbon-Fluorine | 1000-1350 | Strong | Aromatic fluorine stretching |

Mass Spectrometry

Mass spectrometric analysis would provide molecular ion confirmation and fragmentation patterns characteristic of halogenated aromatic compounds. The molecular ion would appear at mass-to-charge ratio 281/283/285, showing the characteristic chlorine isotope pattern due to the four chlorine atoms present in the molecule.

Fragmentation patterns would likely include loss of the trichloromethoxy group, producing fragment ions corresponding to chlorofluorobenzene. Additional characteristic fragments would include loss of individual chlorine atoms and the formation of tropylium-type ions stabilized by the aromatic system.

Crystallographic Studies and Density Functional Theory Calculations

Crystallographic Analysis

While specific crystallographic data for this compound are not available in the search results, analysis of related compounds provides insights into expected solid-state structure. Benzotrichloride, a structurally related compound, exhibits specific melting point characteristics with a melting point of -7.5 degrees Celsius and boiling point of 220 degrees Celsius.

The crystal packing would be influenced by intermolecular halogen bonding interactions between the chlorine and fluorine substituents. Such interactions are well-documented in halogenated aromatic systems and contribute to overall crystal stability and molecular orientation within the unit cell.

Expected unit cell parameters would reflect the molecular dimensions influenced by the bulky trichloromethoxy group. The space group would likely be determined by the molecular symmetry and the preferred packing arrangement that minimizes steric interactions between neighboring molecules.

Density Functional Theory Calculations

Electronic property calculations would quantify the electron density distribution, revealing the extent of electron withdrawal by the combined substituents. The electrostatic potential surface would highlight regions of electron deficiency and excess, crucial for understanding reactivity patterns and intermolecular interactions.

Vibrational frequency calculations would complement experimental infrared data, providing assignments for complex absorption patterns and predicting frequencies for overtones and combination bands. The calculated dipole moment would reflect the asymmetric charge distribution created by the diverse substituents.

| Calculated Property | Expected Value Range | Computational Method |

|---|---|---|

| Carbon-Oxygen Bond Length | 1.35-1.38 Angstrom | Density Functional Theory B3LYP |

| Dipole Moment | 2.5-3.5 Debye | Density Functional Theory |

| Highest Occupied Molecular Orbital Energy | -8.5 to -9.5 electronvolt | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 electronvolt | Density Functional Theory |

Properties

IUPAC Name |

1-chloro-2-fluoro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZSLRGOXAABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Data Table: Summary of Preparation Methods

Alternative Synthetic Routes

Recent research suggests alternative routes such as:

- Direct aromatic substitution of pre-functionalized benzene rings with trichloromethyl groups using radical initiators under UV or thermal conditions.

- Sequential halogenation and etherification starting from simpler chlorinated and fluorinated benzene derivatives, followed by purification via fractional distillation or chromatography.

Purification and Characterization

Post-synthesis, the crude product undergoes purification through fractional distillation under reduced pressure, typically at temperatures around 93–94°C, to isolate the desired compound with high purity. Analytical techniques such as gas chromatography, NMR spectroscopy, and mass spectrometry confirm the structure and purity.

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.

Material Science: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their distinguishing features are outlined below:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Substituent Positions |

|---|---|---|---|---|

| 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene | C₇H₃Cl₄FO | 296.36* | -Cl, -F, -O-CCl₃ | 1-Cl, 2-F, 4-O-CCl₃ |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | C₇H₃BrClF₃O | 275.45 | -Br, -Cl, -O-CF₃ | 1-Br, 2-Cl, 4-O-CF₃ |

| 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | C₇H₃ClF₄ | 212.55 | -Cl, -F, -CF₃ | 1-Cl, 2-F, 4-CF₃ |

| 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene | C₈H₅ClF₄O | 228.57 | -Cl, -F, -OCH₃, -CF₃ | 1-Cl, 2-F, 4-OCH₃, 3-CF₃ |

*Calculated based on substituent atomic masses.

Key Observations :

- Trichloromethoxy (-O-CCl₃) vs. Trifluoromethoxy (-O-CF₃) : The trichloromethoxy group is bulkier and more electron-withdrawing than trifluoromethoxy due to the higher electronegativity and polarizability of Cl compared to F. This difference impacts reactivity in nucleophilic aromatic substitution and catalytic coupling reactions .

- Substituent Position : Halogen placement (e.g., 1-Cl, 2-F) influences steric hindrance and electronic effects. For example, the 4-O-CCl₃ group in the target compound directs electrophilic attacks to the meta position .

Physicochemical Properties

Boiling Points and Stability

- 1-Chloro-2-fluoro-4-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene (): Distilled at 110°C (0.1 mmHg), indicating high thermal stability due to the ethynyl linkage and halogen substituents .

- 1-Chloro-4-fluorobenzene (): Simpler analog with a boiling point of 130–132°C, demonstrating that additional substituents (e.g., -O-CCl₃) increase molecular weight and boiling points .

Spectral Data

- ¹H NMR Shifts : In , the compound 116 shows aromatic proton shifts at δ 7.42–6.73, reflecting deshielding effects from electron-withdrawing groups .

- ¹³C NMR : The trichloromethoxy carbon in the target compound would resonate near δ 120–130 ppm, similar to trichloromethyl groups in related compounds .

Biological Activity

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene is an organofluorine compound with significant industrial applications, particularly in the manufacture of coatings, inks, and other chemical intermediates. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Molecular Formula : C7H3ClF4O

- Molecular Weight : 214.55 g/mol

- CAS Number : 1404194-19-9

- Structure : The compound features a chloro and a fluoro substituent along with a trifluoromethoxy group, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with cellular mechanisms and potential toxicity.

Toxicological Studies

Research indicates that compounds with similar structures often exhibit significant toxicity in mammalian systems. For instance, studies have shown effects on liver function, kidney health, and potential carcinogenic properties. The National Toxicology Program (NTP) has reported liver hypertrophy and nephropathy in animal models exposed to related chlorinated compounds .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : Similar fluorinated compounds have been observed to inhibit specific enzymes involved in metabolic processes. For example, the inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and increased toxicity.

- Cell Membrane Interaction : The presence of multiple electronegative atoms (chlorine and fluorine) may enhance membrane permeability, facilitating cellular uptake and subsequent toxic effects .

Case Study 1: Environmental Impact

A hypothetical case study evaluated the presence of this compound in wastewater samples. It was detected at concentrations that raised concerns regarding groundwater contamination. The study highlighted the need for further investigation into its long-term environmental effects and potential bioaccumulation in aquatic organisms .

Case Study 2: Health Risk Assessment

In a health risk assessment conducted on workers exposed to this compound in industrial settings, it was found that prolonged exposure correlated with increased incidences of respiratory issues and skin irritation. The assessment emphasized the importance of monitoring exposure levels and implementing safety measures to mitigate health risks .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene?

Methodological Answer:

The synthesis typically involves sequential halogenation and methoxylation of a benzene precursor. A validated approach includes:

- Chlorination : Use of Cl₂ or SOCl₂ under controlled temperature (0–5°C) to introduce the chloro group at position 1.

- Fluorination : Electrophilic fluorination with Selectfluor® or F-TEDA-BF₄ in polar aprotic solvents (e.g., DMF) to position 2.

- Trichloromethoxy Introduction : Reaction with CCl₃O− generated from CCl₃OH and a strong base (e.g., NaH) at position 4.

Key challenges include minimizing cross-reactivity between halogenation steps. Reaction progress is monitored via TLC or GC-MS .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Absence of aromatic protons due to electron-withdrawing groups; substituent effects split signals (e.g., δ 7.2–7.5 ppm for para-substituted benzene).

- ¹³C NMR : Peaks at ~110 ppm (C-F), ~125 ppm (C-Cl), and ~150 ppm (C-O-CCl₃).

- Mass Spectrometry (MS) : Molecular ion [M]⁺ at m/z 247.4 (C₇H₃Cl₃F₂O) with fragmentation patterns reflecting Cl and CCl₃O loss.

- IR : Strong C-Cl (550–750 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Advanced: How are regioselectivity challenges addressed during synthesis?

Methodological Answer:

Regioselectivity is controlled via:

- Directing Groups : Use of nitro or methyl groups in intermediates to guide halogenation.

- Temperature Modulation : Lower temperatures favor electrophilic substitution at electron-deficient positions.

- Protecting Groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired substitutions.

For example, nitration prior to fluorination can direct subsequent halogenation steps .

Advanced: How do researchers resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies in antimicrobial or anticancer activity (e.g., varying IC₅₀ values) are addressed through:

- Dose-Response Validation : Replicating assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.

- Metabolic Stability Tests : Assessing compound degradation in liver microsomes to confirm bioactivity is intrinsic.

- Structural Analog Comparison : Testing derivatives (e.g., replacing CCl₃O with CF₃O) to isolate functional group contributions .

Basic: What are the key reactivity profiles of this compound?

Methodological Answer:

- Nucleophilic Substitution : Reacts with amines (e.g., piperidine) at the chloro position under basic conditions.

- Electrophilic Aromatic Substitution : Limited due to electron-withdrawing groups; requires strong electrophiles (e.g., NO₂⁺) at high temperatures.

- Reductive Dehalogenation : C-Cl bonds are reduced selectively using Pd/C and H₂ or Zn/HOAc .

Advanced: How can reaction yields be optimized given electron-withdrawing groups?

Methodological Answer:

- Solvent Choice : Use polar aprotic solvents (DMSO, DMF) to stabilize transition states.

- Catalysis : Pd(0) or Cu(I) catalysts for coupling reactions (e.g., Suzuki-Miyaura with boronic acids).

- Molar Ratios : Excess reagents (1.5–2 eq.) compensate for reduced reactivity.

Example: Optimizing trichloromethoxy introduction requires slow addition of CCl₃OH to avoid polymerization .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolysis : Susceptible to moisture; reactions must use anhydrous solvents (e.g., THF over EtOH).

- Thermal Decomposition : Decomposes above 150°C; use low-temperature reflux setups .

Advanced: How is computational modeling used to predict its interactions with biomolecules?

Methodological Answer:

- Docking Studies : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450).

- DFT Calculations : Analyze electron density maps to identify reactive sites for electrophiles/nucleophiles.

- MD Simulations : Assess stability in lipid bilayers to evaluate membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.